Wine lactone, chemically known as 3a,4,5,7a-tetrahydro-3,6-dimethylbenzofuran-2(3H)-one, is a bicyclic monoterpene with a pronounced coconut, woody, and sweet aroma. [, , ] It exists as eight different stereoisomers, with the (3S,3aS,7aR)-enantiomer being the most potent and commonly found in nature. [] This enantiomer is particularly notable for its extremely low odor detection threshold of 0.02 pg/L of air, making it a significant contributor to the aroma of various white wines, citrus juices, and other fruits even at trace concentrations. [, , , , ]
Initially identified in Scheurebe and Gewürztraminer wines, wine lactone was the first of its kind discovered in wine or food. [, ] Its presence is now recognized in a variety of wines, including Riesling, Chardonnay, and even some red wines. [, , , ] Beyond grapes, wine lactone has also been found in citrus fruits like Kabosu, Yuzu, and oranges, further expanding its role in food flavor. [, , ]
Diels-Alder Approach: One approach utilizes a cis-selective kinetically controlled intramolecular Diels-Alder (IMDA) cycloaddition of a linear triene precursor. [, ] This method involves the synthesis of butadienyl but-3-enoates, followed by cyclization under mild conditions to yield wine lactone analogues. [] The diastereoselectivity of the reaction is crucial for obtaining the desired cis-configured wine lactone. []
Enantioselective Synthesis: An enantioselective synthesis utilizes (S)-2-methyl-3-butenoic acid as a starting material. [] The key step involves an intramolecular Diels-Alder reaction, ultimately leading to the formation of enantiomerically pure (3S,3aS,7aR)-wine lactone. []
Palladium-Catalyzed Allylic Substitution: Another enantioselective approach employs a palladium-catalyzed allylic substitution of (±)-2-cyclohexen-1-yl acetate with dimethylmalonate. [] Subsequent steps include decarboxylation, iodolactonization, and elimination, yielding enantiomerically pure bicyclic lactone (+)-7. [] Further transformations, including diastereoselective introduction of methyl groups, lead to the formation of enantiomerically pure (−)-wine lactone. []
Asymmetric 1,2-Addition of AlMe3 to Enones: A concise and improved protocol focuses on the enantioselective Rh(I)/binap-catalyzed 1,2-addition of AlMe3 to cyclic enones. [] This approach allows for the synthesis of various 5-7-membered cyclic tertiary allylic alcohols with high enantioselectivity and yields. [] These alcohols can be further transformed into a bicyclic lactone that shares the core structure of wine lactone. []
Hydrolysis: Wine lactone can be formed hydrolytically from precursors like (E)-2,6-dimethyl-6-hydroxyocta-2,7-dienoic acid (menthiafolic acid) and its corresponding glucose ester under acidic conditions. [, ] This hydrolysis is pH-dependent and can be influenced by temperature, with higher temperatures generally accelerating the reaction. [, ]
Cyclization: The mechanism of wine lactone formation from (E)-2,6-dimethyl-6-hydroxyocta-2,7-dienoic acid involves a non-enzymatic stereoselective cationic cyclization cascade. [] This cascade is notable for including a 1,3-hydride shift, a feature typically associated with enzyme-catalyzed terpene cyclization reactions. []
Biotransformation: Some fungi, like Pleurotus sapidus, possess the enzymatic machinery to biosynthesize wine lactone. [] This biosynthesis involves a series of enzymatic transformations, utilizing precursors like limonene and p-menth-1-en-9-ol. [] Notably, Pleurotus sapidus can convert all enantiomeric forms of these precursors into the corresponding isomers of wine lactone. []
While the exact mechanism by which wine lactone interacts with olfactory receptors remains unclear, research suggests that its structure plays a crucial role in its odor perception. [] Studies on mice have shown that dorsal olfactory receptors, specifically murine olfactory receptor S6 (mOR-S6), play a critical role in discriminating between enantiomers of wine lactone. [] This suggests that specific interactions between the three-dimensional structure of wine lactone and the binding site of olfactory receptors are crucial for odor recognition. Further investigations using molecular docking studies and in vitro assays with olfactory receptors could provide a deeper understanding of the structure-activity relationship and the molecular basis for wine lactone's potent aroma.
Wine lactone is a colorless liquid at room temperature, contributing to its volatility and ability to reach the olfactory epithelium. [] Its low odor detection threshold, particularly for the (3S,3aS,7aR)-enantiomer, highlights its potency as an aroma compound. [] Research has focused on analyzing its enantiomeric distribution in various matrices, employing techniques like enantioselective multidimensional gas chromatography coupled with mass spectrometry (MDGC/MS). [, , , ] These analyses help understand the relative abundance of different isomers, linking them to specific aroma profiles in wine and other foods.
Flavor Research: Wine lactone is vital for understanding the sensory perception of various foods and beverages. Its presence, even at low concentrations, significantly influences the aroma profile of white wines, citrus fruits, and some red wines. [, , , , ] Researchers use wine lactone as a reference standard in sensory analysis to identify and quantify it in different matrices, correlating its concentration with specific aroma attributes. [, , , , , ]
Food Chemistry: Understanding wine lactone's formation pathways and precursors in grapes and other fruits provides valuable insights into flavor development during fruit ripening and processing. [, , , , , ] This knowledge can be applied to optimize agricultural practices and post-harvest treatments to enhance desirable aroma profiles in food products. []
Biotechnology: The identification of microorganisms like Pleurotus sapidus capable of biosynthesizing wine lactone paves the way for biotechnological applications. [] Metabolic engineering of these organisms could lead to sustainable and efficient production methods for wine lactone and other valuable flavor compounds. []
Winemaking: Research on wine lactone contributes to a deeper understanding of wine aroma development during fermentation and aging. [, , , ] This knowledge is valuable for winemakers to optimize winemaking practices, control aging conditions, and ultimately, produce wines with desired flavor profiles. [, ]
Sensory Perception Mechanisms: Further investigation into the specific interactions between wine lactone and olfactory receptors is crucial to fully understand its odor perception mechanism. []
Biosynthesis and Regulation: Detailed studies on the enzymes and regulatory mechanisms involved in wine lactone biosynthesis in grapes and other organisms are necessary to manipulate its production for enhanced flavor. [, , ]
Impact of Viticulture and Enology: Examining the influence of viticultural practices, grape varieties, fermentation conditions, and aging regimes on wine lactone concentration and sensory perception in wines will provide valuable information for winemakers. [, , ]
Analytical Method Development: Developing rapid, sensitive, and cost-effective analytical methods for quantifying wine lactone and its precursors in various matrices will facilitate research and quality control in the food and beverage industries. [, , , , ]
New Applications: Exploring the potential use of wine lactone and its derivatives in other fields, such as fragrance development and insect attractants, could unlock new applications. [, ]
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: